N-phenylpiperidin-4-amine hydrochloride
Overview
Description
“N-phenylpiperidin-4-amine hydrochloride” is a chemical compound with the molecular formula C11H17ClN2 and a molecular weight of 212.719 . It is also known as 4-Piperidinamine, N-phenyl-, Despropionyl norfentanyl, and Piperidine, 4-anilino- . It is a base structure for a variety of opioids .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A synthesis method for N-phenylpiperidin-4-amine dihydrochloride involves stirring a solution overnight at room temperature, concentrating the mixture under vacuum, and dissolving the residue in ethyl acetate .Molecular Structure Analysis
The molecular structure of “N-phenylpiperidin-4-amine hydrochloride” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . Multicomponent reactions (MCRs) such as the Strecker synthesis, the Hanch synthesis of dihydropyridins and pyrroles, the Biginelli reaction, the Mannich reaction, the Ugi reaction, the preparation of imidazoles according to Radziszewski, the Passerini reaction, and many others have been used .Scientific Research Applications
Facile Synthesis
- N-phenylpiperidin-4-amine hydrochloride is involved in the facile synthesis of N‐substituted‐4‐cyano‐4‐phenylpiperidines. This synthesis uses phenylacetonitrile and N-substituted-bis(2-chloroethyl)amines in a phase-transfer reaction catalyzed by hexadecyltributylphosphonium bromide (Thompson & Reeves, 1983).
Cytotoxicity in Cancer Research
- Derivatives of N-phenylpiperidin-4-amine hydrochloride have shown cytotoxicity against cells from human tumors and leukemias. The alkyl-linked lipoidal amine 4-aminomethyl-1-[2,3-(di-n-decyloxy)-n-propyl]-4-phenylpiperidine (CP-46,665) inhibited thymidine incorporation in leukemic blasts and cells of various solid tumors (Berdel et al., 1985).
Structural Investigation
- Structural analysis of N-phenylpiperidine derivatives, including those with isopropyl and nitro groups, has been conducted to understand the molecular mechanics and bonding features, crucial for further chemical modifications (Giumanini et al., 1994).
Antimicrobial Applications
- N-phenylpiperidin-4-amine hydrochloride derivatives have been used to modify surfaces like silica gel and cellulose to create antimicrobial materials. This includes bonding a sterically hindered amine monomer to these surfaces, offering potential in water treatment and medical applications (Barnes et al., 2007).
Dopamine Receptor Studies
- N-phenylpiperidin-4-amine hydrochloride derivatives have been synthesized for studying their binding affinity and selectivity towards dopamine receptors, contributing significantly to neurological research (Cervetto et al., 1998).
Synthesis of Cyclic Amines
- The compound has been utilized in the N-heterocyclization of primary amines with diols, catalyzed by a CpIr complex, facilitating the synthesis of cyclic amines in a more environmentally friendly way (Fujita et al., 2004).
Safety And Hazards
Future Directions
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The Drug Enforcement Administration is proposing to modify the listing of the list I chemical, N-phenylpiperidin-4-amine (also known as 4-anilinopiperidine; N-phenyl-4-piperidinamine; 4–AP) (hereinafter referred to as 4-anilinopiperidine), to include halides of 4-anilinopiperidine .
properties
IUPAC Name |
N-phenylpiperidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.ClH/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11;/h1-5,11-13H,6-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEQTUIXZSWQKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenylpiperidin-4-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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